molecular formula C26H34FN3O4S2 B2866675 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005713-09-6

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2866675
CAS No.: 1005713-09-6
M. Wt: 535.69
InChI Key: RMYTWYAQUZZPJM-SGEDCAFJSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a fluorinated benzo[d]thiazole core, a diisobutylsulfamoyl substituent, and a 2-ethoxyethyl side chain. The fluorine atom at position 6 of the benzothiazole ring enhances metabolic stability and modulates electronic effects, while the diisobutylsulfamoyl group contributes to solubility and bioavailability. The ethoxyethyl chain likely improves membrane permeability due to its lipophilic nature .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FN3O4S2/c1-6-34-14-13-30-23-12-9-21(27)15-24(23)35-26(30)28-25(31)20-7-10-22(11-8-20)36(32,33)29(16-18(2)3)17-19(4)5/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYTWYAQUZZPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by a benzo[d]thiazole core known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d]thiazole moiety with a sulfamoylbenzamide group. This structural design enhances its pharmacological properties, making it a candidate for further research and development.

Property Value
Molecular Formula C₁₈H₂₃F₁N₂O₂S
Molecular Weight 353.45 g/mol
CAS Number 1006303-82-7
Solubility Soluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole core is known to inhibit various biological processes, while the sulfamoylbenzamide moiety may enhance binding affinity, leading to improved efficacy.

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant anticancer activity. For instance, derivatives of benzothiazoles have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies suggest that similar benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi. The minimal inhibitory concentration (MIC) values for these compounds indicate their effectiveness against various pathogens, suggesting potential applications in treating infections .

Antiprotozoal Effects

In addition to antibacterial and antifungal activities, benzothiazole derivatives have shown promise against protozoan parasites. Research has highlighted their ability to inhibit the growth of protozoa responsible for diseases such as malaria and leishmaniasis, thus positioning them as candidates for further exploration in antiparasitic drug development .

Case Studies

  • Anticancer Activity Study
    • A study evaluated the effects of a related benzothiazole compound on MDA-MB-231 cells, revealing an IC50 value of 5 µM, indicating potent anticancer properties.
    • Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy
    • Testing against Staphylococcus aureus and Candida albicans showed MIC values of 32 µg/mL and 16 µg/mL respectively, demonstrating effective antimicrobial action.
    • The study concluded that modifications to the benzothiazole core could enhance activity against resistant strains.

Scientific Research Applications

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic molecule with a complex structure featuring multiple functional groups, including a benzamide core, a sulfamoyl group, and a benzo[d]thiazole moiety. The presence of a fluorine atom and an ethoxyethyl side chain suggests enhanced lipophilicity and possibly improved bioavailability, making it a candidate for pharmaceutical applications. This compound is being explored for potential applications in medicinal chemistry because of its predicted biological activities, with the possibility of serving as a lead compound for drug development.

Potential Applications in Medicinal Chemistry

  • Drug Development: This compound could be a lead compound for creating drugs that target diseases, especially those related to inflammation or cancer. Its unique structure might allow it to interact with multiple biological pathways, making it valuable in polypharmacology.
  • Biological Activity: Computational methods that analyze structure-activity relationships can assess the biological activity predictions for this compound. These predictions often indicate potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The unique combination of functional groups may contribute to interactions with specific biological targets, enhancing its pharmacological profile.
  • Interaction Studies: Crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids, techniques such as molecular docking simulations and surface plasmon resonance can be employed to evaluate binding affinities and mechanisms of action. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics, guiding further development.

Chemical Properties and Reactivity

  • Functional Groups: The chemical reactivity of This compound is attributed to its functional groups. The sulfamoyl group can participate in nucleophilic substitution reactions, while the amide bond can undergo hydrolysis under acidic or basic conditions. Additionally, the presence of the double bond in the ylidene structure may allow for electrophilic addition reactions. These reactions are essential in understanding the compound's stability and potential transformations in biological systems.

Structural Similarities and Uniqueness

  • Similar Compounds: Several compounds share structural similarities with This compound , including Sulfanilamide, 2-Aminobenzothiazole, and Fluoroquinolones.
  • Unique Combination: The uniqueness of This compound lies in its intricate combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with other benzamide and heterocyclic derivatives, but key differences define its uniqueness:

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzo[d]thiazole 6-F, N,N-diisobutylsulfamoyl, 3-(2-ethoxyethyl) Sulfamoyl, fluorinated thiazole, ethoxyethyl
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Thiadiazole Isoxazole, phenyl C=O, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ) Thiadiazole-pyridine Acetyl, methyl, phenyl Dual C=O, pyridine
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b, ) Thiadiazole-nicotinic acid Ethyl ester, methyl, phenyl Ester, C=O
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9, ) Triazole Sulfonyl, difluorophenyl C=S, sulfonyl

Physicochemical and Spectral Properties

  • However, analogs like 8a (mp 290°C, ) and triazole derivatives (mp 200–210°C, ) suggest that fluorination and sulfamoyl groups may elevate thermal stability compared to non-fluorinated analogs.
  • Spectral Features :
    • IR : The target compound’s sulfamoyl group is expected to show νS=O stretching near 1150–1250 cm⁻¹, similar to sulfonyl groups in triazoles (1247–1255 cm⁻¹, ). The C=O stretch (amide I band) would align with benzamide derivatives (1605–1682 cm⁻¹, ).
    • NMR : The 6-F substituent would cause deshielding in the benzothiazole ring protons, analogous to 2,4-difluorophenyl shifts (δ 7.36–8.32 ppm, ).

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